An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-N,5-dimethylbenzenesulfonamide
An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-N,5-dimethylbenzenesulfonamide
This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 3-Bromo-N,5-dimethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational analytical principles with practical, field-proven insights to deliver a self-validating approach to confirming the molecular structure of this compound.
Introduction and Physicochemical Properties
3-Bromo-N,5-dimethylbenzenesulfonamide is an organic intermediate with potential applications in pharmaceutical and chemical synthesis.[1] A precise understanding of its structure is paramount for predicting its reactivity, ensuring purity, and meeting regulatory standards. The initial characterization begins with its fundamental properties.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₈H₁₀BrNO₂S | [2] |
| Molecular Weight | 264.14 g/mol | [2][3] |
| CAS Number | 1020252-91-8 | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and acetone. | [1] |
The structural elucidation process is a multi-faceted analytical puzzle. No single technique provides all the answers. Instead, we integrate data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a coherent and validated structural model.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Piece of the Puzzle
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the cornerstone of structural analysis, providing the most accurate mass measurement and, by extension, the elemental composition. For a compound containing bromine, the isotopic pattern is a definitive diagnostic tool.
Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
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Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique that is likely to keep the molecule intact, allowing for the observation of the molecular ion.
-
Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements.
-
Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
Trustworthiness: Self-Validating Data The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, provides an internal validation of the data.[4][5] We expect to see two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.
Predicted Mass Spectrum Data:
| Ion | Calculated m/z | Expected Relative Intensity | Rationale |
| [M]⁺ (with ⁷⁹Br) | 262.9616 | ~100% | Molecular ion containing the ⁷⁹Br isotope. |
| [M+2]⁺ (with ⁸¹Br) | 264.9595 | ~98% | Molecular ion containing the ⁸¹Br isotope. The near 1:1 ratio is characteristic of a single bromine atom.[4][5] |
This distinctive isotopic pattern is one of the most reliable indicators for the presence of a single bromine atom in a molecule.[4][6]
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
Expertise & Experience: IR spectroscopy excels at identifying the specific functional groups present in a molecule. For a sulfonamide, the characteristic stretches of the SO₂ group are unmistakable and provide strong evidence for this structural feature.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid powder directly.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Background Correction: Perform a background scan to subtract atmospheric and instrumental interferences.
Trustworthiness: Correlating Bands to Structure The presence and position of specific absorption bands are directly correlated to the vibrations of the bonds within the molecule.
Predicted FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3250 | Strong, Sharp | N-H Stretch | Indicative of the secondary amine in the sulfonamide group. |
| ~3100-3000 | Medium | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |
| ~2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the methyl groups. |
| ~1350-1315 | Strong | SO₂ Asymmetric Stretch | A key diagnostic peak for the sulfonamide functional group.[7][8] |
| ~1170-1150 | Strong | SO₂ Symmetric Stretch | The second key diagnostic peak for the sulfonamide group.[7][8] |
| ~800-600 | Strong | C-Br Stretch | Indicates the presence of a carbon-bromine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the precise connectivity of atoms in a molecule.[9] By analyzing chemical shifts, coupling patterns, and integration, we can piece together the carbon-hydrogen framework.
Protocol: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra. Additional experiments like COSY and HSQC can be run to confirm assignments.
Predicted ¹H NMR Spectrum
The symmetry of the 1,3,5-trisubstituted benzene ring is a key factor in predicting the ¹H NMR spectrum.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.6 | Singlet (broad) | 1H | H-2, H-6 | The two aromatic protons are chemically equivalent due to the substitution pattern. They appear as a singlet (or a very narrowly split multiplet). Aromatic protons typically resonate in the 6.5-8.0 ppm range.[10] |
| ~7.5 | Singlet | 1H | H-4 | This single aromatic proton is in a distinct chemical environment. |
| ~5.0-6.0 | Singlet (broad) | 1H | SO₂NH | The sulfonamide proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary. |
| ~2.7 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen. |
| ~2.4 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring. |
Predicted ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR provides a count of the unique carbon environments.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~140-145 | C-1 (C-SO₂) | Aromatic carbon attached to the electron-withdrawing sulfonyl group. Aromatic carbons typically appear between 120-170 ppm. | | ~135-140 | C-5 (C-CH₃) | Aromatic carbon bearing the methyl group. | | ~130-135 | C-2, C-6 | Equivalent aromatic carbons adjacent to the sulfonyl group. | | ~125-130 | C-4 | The aromatic carbon between the bromine and methyl substituents. | | ~120-125 | C-3 (C-Br) | Aromatic carbon attached to bromine; the "heavy atom effect" of bromine can influence the shift. | | ~30 | N-CH₃ | Carbon of the N-methyl group. | | ~21 | Ar-CH₃ | Carbon of the aromatic methyl group. |
Caption: Structure of 3-Bromo-N,5-dimethylbenzenesulfonamide with key proton and carbon positions indicated for NMR analysis. (Note: An actual image of the structure would be embedded here).
Proposed Synthetic Pathway
Expertise & Experience: A logical synthetic route to 3-Bromo-N,5-dimethylbenzenesulfonamide would start from a readily available precursor, such as 3,5-dimethylaniline. The synthesis involves standard, well-documented transformations in organic chemistry.
Caption: A plausible synthetic route for 3-Bromo-N,5-dimethylbenzenesulfonamide.
Protocol: Synthetic Steps
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Formation of Sulfonyl Chloride: 3,5-Dimethylaniline is treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) catalyst to yield 3,5-dimethylbenzenesulfonyl chloride.
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Aromatic Bromination: The resulting sulfonyl chloride is brominated using bromine and a Lewis acid catalyst like iron(III) bromide. The sulfonyl chloride group is a meta-director, but the steric hindrance and activating effect of the methyl groups will likely direct the bromine to the 2-position (ortho to one methyl and para to the other, but sterically hindered) or the 4-position. A more controlled synthesis might involve brominating 3,5-dimethylaniline first and then proceeding with the sulfonyl chloride formation.
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Amidation: The purified 3-bromo-5-methylbenzenesulfonyl chloride is then reacted with methylamine in the presence of a base to form the final product, 3-Bromo-N,5-dimethylbenzenesulfonamide.
Conclusion
The structural elucidation of 3-Bromo-N,5-dimethylbenzenesulfonamide is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry confirms the molecular formula and the presence of bromine through its characteristic isotopic pattern. FT-IR spectroscopy identifies the key sulfonamide and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed atomic connectivity, confirming the substitution pattern on the aromatic ring and the identity of the alkyl groups. The convergence of data from these orthogonal techniques provides a high degree of confidence in the assigned structure, a critical requirement for its use in research and development.
References
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